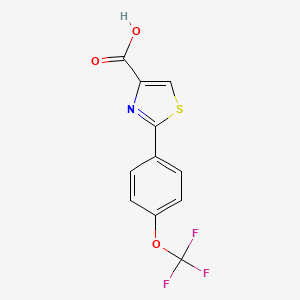

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid

Description

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid (CAS: 144061-16-5) is a thiazole-carboxylic acid derivative characterized by a trifluoromethoxy-substituted phenyl ring at the 2-position of the thiazole core. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and bioavailability . It is commercially available for research purposes, with suppliers offering high-purity grades (≥98%) in quantities up to 5g .

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFNYXNUAQRSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

The compound is recognized for its utility as a key intermediate in the synthesis of novel pharmaceuticals. Its unique chemical structure enhances bioactivity, making it particularly valuable in the development of anti-inflammatory and analgesic drugs . The presence of the trifluoromethoxy group contributes to the compound's pharmacological properties, facilitating interactions with biological targets.

Case Study: Anti-Cancer Research

Research indicates that derivatives of this compound have been explored for their potential anti-cancer properties. For example, studies have synthesized various thiazole derivatives that exhibit activity against prostate cancer cells, highlighting the compound's role as a building block in developing targeted cancer therapies .

Agricultural Chemicals

Fungicidal Applications

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid is utilized in formulating agrochemicals, particularly as a fungicide. Its efficacy against phytopathogenic fungi makes it an essential component in crop protection strategies. The compound's ability to control fungal pathogens while minimizing environmental impact aligns with modern agricultural practices that emphasize sustainability .

Case Study: Crop Protection Agents

Patented formulations involving thiazole derivatives have demonstrated enhanced fungicidal activity at lower application rates compared to traditional agents. This advancement is critical in addressing resistance issues commonly faced in agricultural settings .

Material Science

Advanced Material Development

The compound is being investigated for its potential applications in material science, particularly in creating advanced polymers and coatings. Its chemical properties allow for modifications that can enhance thermal and chemical resistance, making it suitable for high-performance materials .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid serves as a valuable tool for studying enzyme inhibition and receptor binding. Research has shown that compounds with similar structures can modulate enzyme activity, contributing to our understanding of various biological processes and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Enhances bioactivity; potential anti-cancer effects |

| Agricultural Chemicals | Used as a fungicide in crop protection | Effective against phytopathogenic fungi |

| Material Science | Development of advanced polymers and coatings | Improves thermal and chemical resistance |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Aids in understanding biological processes |

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The thiazole ring can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The trifluoromethoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:

- Trifluoromethoxy vs.

- Fluorine vs. Trifluoromethoxy: Fluorine substituents (e.g., 2-(4-fluorophenyl) analogs) exhibit antimicrobial activity but lack the pronounced neuroprotective effects observed in trifluoromethoxy derivatives .

- Nitro and Isobutoxy Groups : The 4-isobutoxy-3-nitro derivative demonstrates xanthine oxidase inhibition (IC50 <48.6 μM), though inferior to febuxostat (IC50 <4.8 μM) .

Physicochemical and Structural Properties

- Melting Points and Solubility: Ethyl ester derivatives (e.g., ethyl 2-(4-trifluoromethylphenyl)thiazole-4-carboxylate) generally exhibit lower melting points (e.g., 101–103°C) compared to carboxylic acids, improving solubility in organic solvents .

- Crystallography : Isostructural compounds (e.g., fluorophenyl-thiazole derivatives) adopt planar conformations except for ortho-substituted fluorophenyl groups, which disrupt planarity .

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via Hantzsch thiazole synthesis or modifications of cysteine-derived protocols, similar to other thiazole-carboxylic acids .

- Toxicity and ADMET : While specific data for the target compound are lacking, in silico predictions for related thiazoles suggest moderate metabolic stability and low hepatotoxicity .

- Comparative Efficacy :

Biological Activity

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a thiazole ring that contains a carboxylic acid functional group. Its IUPAC name is 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylic acid . The trifluoromethoxy group enhances the compound's electronic properties, increasing lipophilicity and reactivity in biological systems.

Antibacterial Properties

Research indicates that 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid exhibits antibacterial activity by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism positions the compound as a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer applications . Studies on thiazole derivatives indicate that modifications can lead to enhanced antiproliferative activity against various cancer cell lines. For instance, structural analogs have been synthesized that demonstrate improved potency against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 |

| ATCAA-1 | Non-Small Cell Lung | 3.81 |

| SMART Compounds | Melanoma | 0.4 - 2.2 |

| SMART Compounds | Prostate Cancer | 1.6 - 3.9 |

The mechanism of action for these anticancer effects often involves inhibition of tubulin polymerization , which disrupts the mitotic spindle formation necessary for cell division .

Antiviral Activity

The thiazole framework has also been explored for its antiviral properties , particularly against flaviviruses such as dengue and yellow fever viruses. Compounds derived from this scaffold have demonstrated significant antiviral activity by targeting viral proteins essential for replication .

Table 2: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Phenylthiazole Derivative | Dengue Virus | 12 |

| Phenylthiazole Derivative | Yellow Fever Virus | 10 |

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives, including:

- Antiproliferative Effects : A study evaluated a series of thiazole derivatives against human tumor cell lines, revealing that specific modifications led to significant increases in cytotoxicity and selectivity towards cancer cells .

- Mechanism Exploration : Investigations into the mechanisms of action have revealed that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the thiazole ring influence biological activity, leading to optimized compounds with enhanced potency and selectivity for targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.